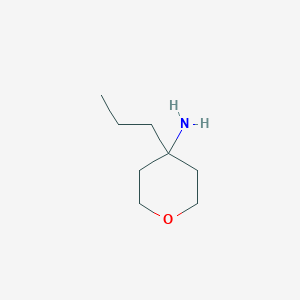![molecular formula C10H11Cl2NO B1468946 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol CAS No. 1343317-60-1](/img/structure/B1468946.png)
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)methylazetidin-3-ol, or 1-DCPM, is an organic compound belonging to the class of azetidinols. It is a cyclic compound consisting of an azetidine ring with a methyl and a 3,4-dichlorophenyl substituent. It is an important intermediate in the synthesis of pharmaceuticals and other functional materials.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Microwave Assisted Synthesis
A series of compounds including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones were synthesized using microwave-assisted methods, showcasing the utility of 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol derivatives in efficient chemical synthesis processes (Mistry & Desai, 2006).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, a related compound, was extensively analyzed, providing insights into the structural properties of similar azetidin-3-ol derivatives (Ramakumar, Venkatesan, & Rao, 1977).
Pharmacological Applications
Neurokinin-2 Receptor Antagonists
Research into 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, which are structurally related to 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol, demonstrated their potential as neurokinin-2 (NK2) antagonists. This suggests possible therapeutic applications for related compounds in treating diseases influenced by the NK2 receptor (Mackenzie et al., 2002).
Anti-Inflammatory Activity
Certain derivatives of azetidin-2-one, which share a similar structure with 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol, were synthesized and tested for anti-inflammatory effects, indicating the potential use of similar compounds in anti-inflammatory treatments (Sharma, Maheshwari, & Bindal, 2013).
Other Applications
- Synthesis of Azetidines and Azetines: Azetidines and azetines, related to the 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol structure, have been synthesized and studied for their reactivity, showing the versatility of these compounds in various chemical reactions (Singh, D’hooghe, & Kimpe, 2008).
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKUGTWWUIHUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



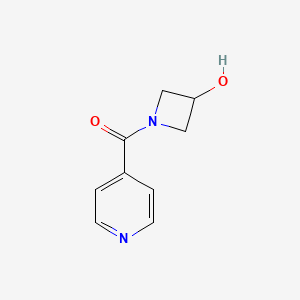
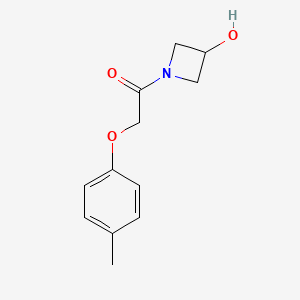
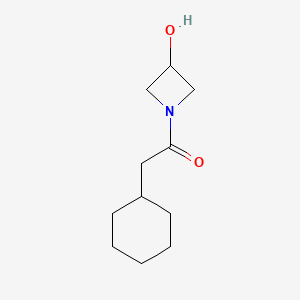
![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)


![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)
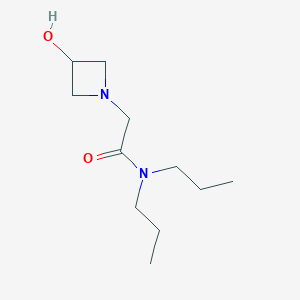



![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)

